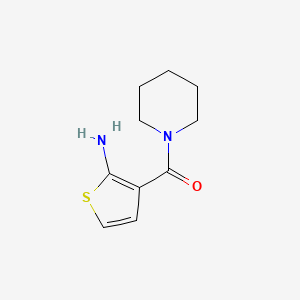

3-(哌啶-1-基羰基)噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

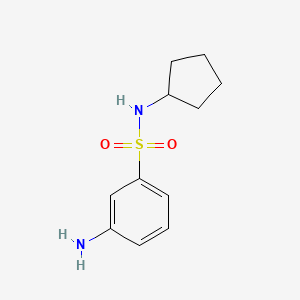

The compound 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine is a derivative of thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, which are known to have potential antipsychotic activity. These compounds are part of a class of arylpiperazine derivatives that have been synthesized and studied for their pharmacological properties, particularly their interaction with serotonin and dopamine receptors .

Synthesis Analysis

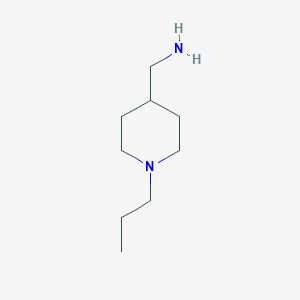

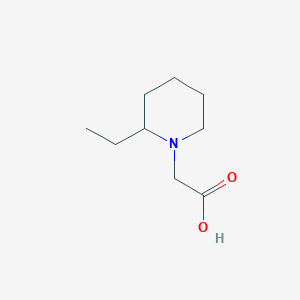

The synthesis of related compounds involves the use of arylpiperazine derivatives appended to various imide rings through tetramethylene chains. A novel synthesis method for related compounds includes a one-pot, three-component tandem reaction under solvent-free microwave irradiation, which is a regioselective process for synthesizing substituted pyrrolidines and piperidines . Additionally, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their alkyl esters, which show antianaphylactic activity, involves reactions with dimethylformamide/phosphoroxide chloride or amines .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which confirmed interactions between molecules through various intermolecular forces. Density functional theory (DFT) calculations, including conformational analysis, have been used to study the molecular geometry and to predict vibrational wavenumbers and NMR chemical shifts, which showed good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, enamine formation, carbonyl addition, dehydration, and isomerization sequences . These reactions are crucial for the formation of the desired pharmacophores with potential antipsychotic activity.

Physical and Chemical Properties Analysis

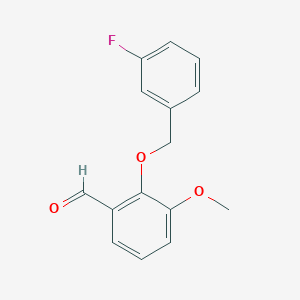

The physical and chemical properties of related compounds have been analyzed through various spectroscopic methods. The solvatochromic response of a merocyanine dye derivative was measured in different solvents, and the absorption maxima were analyzed using Kamlet–Taft solvent parameters. This analysis helps in understanding the solvent-dependent behavior of these compounds, which is important for their potential therapeutic applications .

科学研究应用

Piperidine derivatives are important in various scientific fields, particularly in pharmaceutical research . They are present in more than twenty classes of pharmaceuticals and are utilized in different therapeutic applications .

-

Pharmaceutical Research

- Piperidine derivatives are used in the synthesis of various drugs . They play a significant role in the pharmaceutical industry .

- The methods of application or experimental procedures involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes of these applications are the synthesis of biologically active piperidines that have potential pharmacological activity .

-

Drug Discovery

- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application involve the synthesis of piperidine derivatives and their subsequent testing for biological activity .

- The outcomes of these applications are the discovery of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

(2-aminothiophen-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCQHFDULCKXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390958 |

Source

|

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine | |

CAS RN |

590351-58-9 |

Source

|

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)